molecular formula C16H21ClN2O2 B12774829 alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide CAS No. 116356-04-8

alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide

Cat. No.: B12774829
CAS No.: 116356-04-8
M. Wt: 308.80 g/mol
InChI Key: GGBBMCNOGLMPAC-UHFFFAOYSA-N
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Description

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a p-chlorobenzoyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide typically involves the reaction of aziridine derivatives with p-chlorobenzoylpropionic acid. One common method includes the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the ring-opening process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acids and Bases: Hydrochloric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can modify the functional groups present in the compound.

Mechanism of Action

Comparison with Similar Compounds

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide can be compared with other aziridine-containing compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.

Properties

CAS No.

116356-04-8

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2-methylpropyl)-4-oxobutanamide

InChI

InChI=1S/C16H21ClN2O2/c1-11(2)10-18-16(21)14(19-7-8-19)9-15(20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)

InChI Key

GGBBMCNOGLMPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2

Origin of Product

United States

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